molecular formula C21H25Cl2N3O2S2 B4574716 N-(3,5-dichlorophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide

N-(3,5-dichlorophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No.: B4574716
M. Wt: 486.5 g/mol
InChI Key: KUXGZQRZYOOZGO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C21H25Cl2N3O2S2 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.0765248 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has synthesized and evaluated various sulfonyl piperazine compounds, including derivatives similar to N-(3,5-dichlorophenyl)-4-[(4-isobutylphenyl)sulfonyl]-1-piperazinecarbothioamide, for their potential anticancer activity. For instance, novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides exhibited promising activity against leukemia, colon cancer, and melanoma, suggesting a structure-activity relationship that could inform the development of anticancer agents using similar sulfonyl piperazine structures (Szafrański & Sławiński, 2015).

Alzheimer's Disease Treatment

Derivatives of sulfonyl piperazine have also been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. The study involving N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide demonstrated enzyme inhibition activity against acetylcholinesterase, highlighting the potential of sulfonyl piperazine derivatives in developing new therapeutic agents for Alzheimer’s disease (Rehman et al., 2018).

Antimicrobial and Antifungal Activities

Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) have been explored for their antibacterial, antifungal, and anthelmintic activities. Some compounds in this category demonstrated significant biological activities, suggesting their potential use as antimicrobial and antifungal agents (Khan et al., 2019).

Antioxidant and Cytotoxic Agents

Chrysin-based sulfonylpiperazines were synthesized and assessed for their in vitro free radical scavenging potential as well as cytotoxic efficacies against selected cancer cell lines. Compounds with specific functional groups exhibited promising antioxidant potential and anticancer efficacy, indicating the importance of structural design in achieving desired biological effects (Patel et al., 2019).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O2S2/c1-15(2)11-16-3-5-20(6-4-16)30(27,28)26-9-7-25(8-10-26)21(29)24-19-13-17(22)12-18(23)14-19/h3-6,12-15H,7-11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXGZQRZYOOZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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